molecular formula C21H22FN3O4 B124945 (R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 874340-08-6

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No.: B124945
CAS No.: 874340-08-6
M. Wt: 399.4 g/mol
InChI Key: UVDYUDNYSNKZRV-OAHLLOKOSA-N
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Description

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (CAS 874340-08-6) is a chiral chemical intermediate of significant importance in pharmaceutical research and development. This compound is structurally characterized by its isoindoline-1,3-dione (phthalimide) group linked via a hydroxypropyl chain to a 3-fluoro-4-morpholinophenyl ring system. Its primary researched application is as a key synthetic intermediate in the production of Linezolid, a potent oxazolidinone-class antibiotic . The (R)-enantiomer is specifically required for the synthesis of the active pharmaceutical ingredient, highlighting the critical nature of its stereochemical purity. The mechanism of action for the final drug product involves inhibition of bacterial protein synthesis. As a building block in the synthesis of such compounds, this intermediate plays a crucial role in exploring structure-activity relationships and developing new therapeutic agents. Supplied with a guaranteed purity of >96% , this product is ideal for research and further manufacturing applications. It is essential for researchers to handle this material in accordance with laboratory safety protocols, noting its potential hazards including acute toxicity, skin and eye irritation, and specific target organ toxicity upon repeated exposure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDYUDNYSNKZRV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586523
Record name 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874340-08-6
Record name 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione, also known by its CAS number 874340-08-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly in relation to its anticancer properties and mechanism of action.

  • Molecular Formula : C21H22FN3O4
  • Molecular Weight : 399.42 g/mol
  • Purity : >96%
  • SMILES Notation : FC1=CC(NCC@@HCN2C(C3=CC=CC=C3C2=O)=O)=CC=C1N4CCOCC4

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer activity across various cancer cell lines. The National Cancer Institute (NCI) evaluated this compound using a panel of approximately sixty human tumor cell lines. The results indicated:

  • Mean GI50/TGI Values : 15.72 μM / 50.68 μM
  • Cell Lines with Significant Inhibition :
    • Non-small cell lung cancer (HOP-62): GP = -17.47%
    • CNS cancer (SF-539): GP = -49.97%
    • Melanoma (MDA-MB-435): GP = -22.59%
    • Ovarian cancer (OVCAR-8): GP = -27.71%
    • Prostate cancer (DU-145): GP = -44.35%
    • Breast cancer (MDA-MB-468): GP = -15.65%

The compound demonstrated a non-selective profile at the GI50 and TGI levels but showed selectivity against specific cell lines at the TGI level, particularly COLO 205 (colon cancer) with a selectivity index of 9.24 .

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of protein synthesis, similar to that observed in oxazolidinones like Linezolid, which target the ribosomal binding sites for N-formylmethionyl-tRNA . This mechanism can lead to apoptosis in cancer cells and inhibition of tumor growth.

In Vitro Studies and Molecular Docking

In vitro studies have also explored the interaction of this compound with cyclooxygenase enzymes (COX). It has been noted that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is significant due to the role of COX-2 in tumorigenesis . Molecular docking studies suggest that the isoindoline structure interacts favorably with the active site of COX enzymes, indicating potential as an anti-inflammatory agent as well.

Data Tables

Cell Line GI50 (μM) TGI (μM) Selectivity Index
HOP-62<1050.68N/A
SF-539<10N/AN/A
MDA-MB-435<10N/AN/A
OVCAR-8<10N/AN/A
DU-145<10N/AN/A
MDA-MB-468<10N/AN/A
COLO 20515.7250.689.24

Case Studies

  • Study on Antitumor Activity : A comprehensive study involving this compound showed its efficacy against multiple cancer types, highlighting its potential as a broad-spectrum anticancer agent.
  • COX Inhibition Study : Research indicated that certain derivatives of isoindoline compounds could selectively inhibit COX-2, suggesting their use in managing inflammation related to cancer progression.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its role as a precursor in the synthesis of oxazolidinone derivatives, particularly Linezolid. Linezolid is an antibiotic used to treat infections caused by multi-resistant bacteria such as Staphylococcus aureus (MRSA). The compound acts as a protein synthesis inhibitor, targeting the ribosomal binding site of N-formylmethionyl-t-RNA .

Compound Target Bacteria Mechanism of Action
LinezolidMRSA, StreptococcusInhibition of protein synthesis

Cancer Research

Recent studies have indicated that isoindoline derivatives may exhibit anticancer properties. The structural characteristics of (R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione suggest potential interactions with cancer cell pathways. Research into similar compounds has shown that they can induce apoptosis in various cancer cell lines .

Neuropharmacology

The morpholine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. There is ongoing research into how modifications of the morpholine group can enhance selectivity and efficacy against neurological disorders .

Case Study 1: Synthesis and Efficacy of Linezolid

In a clinical study, Linezolid was administered to patients with severe infections caused by resistant strains. The results demonstrated significant efficacy, leading to a high rate of clinical success. The synthesis pathway involving this compound was crucial for producing this antibiotic efficiently .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of isoindoline derivatives similar to this compound on breast cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations :

  • In contrast, the 4-chloro group in 3-chloro-N-phenyl-phthalimide increases reactivity in polymerization .
  • Morpholino vs. Indolyl/Methoxy: The morpholino group in the target compound improves water solubility compared to the hydrophobic indolyl (Compound 3) or methoxy (Compound 5) groups .
  • Chirality : The (R)-configuration of the hydroxypropyl chain in the target compound contrasts with achiral side chains in Compounds 3–6 (), underscoring its role in enantioselective biological activity .
2.4 Physicochemical Properties
  • Solubility: The morpholino group in the target compound increases hydrophilicity (logP ~1.5–2.0 estimated) compared to chlorophenyl (logP ~3.0) or indolyl (logP ~3.5) derivatives .
  • Stability : Fluorine’s electronegativity stabilizes the aromatic ring against metabolic oxidation, a feature shared with ZHAWOC6017 .

Preparation Methods

Direct N-Alkylation of 3-Fluoro-4-morpholinobenzenamine

The most widely reported method involves the alkylation of 3-fluoro-4-morpholinobenzenamine (3b ) with 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (4a ). This approach leverages the nucleophilic aromatic substitution (SNAr) of the amine group with a chlorinated hydroxypropyl-phthalimide intermediate.

Procedure :
A mixture of 3b (26.0 g, 0.132 mol), 4a (10.0 g, 0.066 mol), potassium carbonate (27.6 g, 0.20 mol), tetrabutylammonium iodide (TBAI, 0.1 g), and sodium iodide (NaI, 0.1 g) in toluene is heated to 130°C for 24 hours. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification via crystallization from ethyl acetate/hexane affords the target compound in 82% yield.

Key Parameters :

  • Base : K2CO3 facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Catalysts : TBAI and NaI accelerate the SNAr by stabilizing the transition state.

  • Temperature : Prolonged heating at 130°C ensures complete conversion.

Characterization :

  • Melting Point : 114–116°C.

  • Optical Rotation : [α]20D = –53° (c = 0.69, CHCl3).

  • Spectroscopy : IR peaks at 2988 cm⁻¹ (C-H stretch), 1066 cm⁻¹ (morpholine C-O), and 845 cm⁻¹ (aromatic C-F).

One-Pot Three-Step Synthesis via Epoxide Intermediate

An alternative route employs (S)-epichlorohydrin (4b ) and phthalimide (3a ) to construct the chiral hydroxypropyl-phthalimide backbone. This method circumvents isolation of intermediates, improving efficiency.

Step 1: Epoxide Formation
(S)-Epichlorohydrin reacts with potassium phthalimide in epichlorohydrin excess at 120°C for 24 hours. The product, 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione (4b ), is isolated via filtration and recrystallization.

Step 2: Epoxide Ring-Opening
4b is treated with 3-fluoro-4-morpholinobenzenamine (3b ) in methanol under acidic conditions (p-toluenesulfonic acid, PTSA) at 0°C. The epoxide ring opens regioselectively, forming the amino alcohol intermediate.

Step 3: Cyclization and Purification
The amino alcohol undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) at room temperature. After aqueous workup, the product is crystallized to yield the target compound with >99% enantiomeric excess (ee).

Advantages :

  • Stereochemical Control : The (S)-epichlorohydrin chirality is retained, ensuring the (R)-configuration in the final product.

  • Yield : 75–82% overall yield.

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) increase SNAr rates but complicate purification. Toluene, though less polar, minimizes side reactions and simplifies isolation. Cs2CO3 and K2CO3 are preferred for their mild basicity and solubility in toluene.

Catalytic Additives

Phase-transfer catalysts (e.g., TBAI) enhance interfacial interactions in biphasic systems, while NaI promotes iodide displacement in chlorinated intermediates.

Stereochemical Considerations

The (R)-configuration at the hydroxypropyl side chain is critical for Linezolid’s activity. Starting from (S)-epichlorohydrin ensures retention of chirality through inversion during epoxide ring-opening (Figure 2).

(S)-EpichlorohydrinPhthalimide(R)-IntermediateRing-Opening(R)-Product\text{(S)-Epichlorohydrin} \xrightarrow{\text{Phthalimide}} \text{(R)-Intermediate} \xrightarrow{\text{Ring-Opening}} \text{(R)-Product}

Analytical Data and Quality Control

Spectroscopic Characterization

  • 1H NMR (CDCl3) : δ 7.85–7.70 (m, 4H, phthalimide), 6.90–6.70 (m, 3H, aromatic), 4.10–3.80 (m, 4H, morpholine), 3.50 (m, 1H, CH-OH), 1.45 (s, 3H, CH3).

  • 13C NMR : 167.8 ppm (C=O), 152.1 ppm (C-F), 66.5 ppm (morpholine C-O).

  • ESI-MS : m/z 399.4 [M+H]+.

Purity Assessment

HPLC analysis using a chiral stationary phase (Chiralpak AD-H) confirms >99% ee. Residual solvents (methanol, ethyl acetate) are quantified via GC-MS to meet ICH guidelines.

Comparative Analysis of Synthetic Methods

Parameter Direct N-Alkylation Epoxide Route
Steps 23
Overall Yield 82%75%
Enantiomeric Excess >99%>99%
Key Advantage Shorter routeBetter stereocontrol
Drawback Harsh conditionsLonger reaction time

Industrial-Scale Considerations

The direct N-alkylation route is favored for large-scale production due to fewer steps and lower solvent consumption. However, the epoxide method’s superior stereochemical outcomes make it preferable for high-purity applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione, and how is structural integrity confirmed?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalized isoindoline-1,3-dione precursors. For example:

  • Step 1 : Condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with a fluorinated morpholinophenyl aldehyde derivative under alkaline conditions (e.g., NaOH in ethanol, 48-hour stirring) to form the chalcone intermediate .
  • Step 2 : Stereoselective reduction of the ketone group to achieve the (R)-configuration, using chiral catalysts or enzymatic resolution .
  • Characterization :
    • IR Spectroscopy : Peaks at ~1735 cm⁻¹ (imide C=O), ~1709 cm⁻¹ (amide C=O), and ~3448 cm⁻¹ (hydroxyl O-H) confirm functional groups .
    • NMR : ¹H NMR shows coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shifts (δ 6.5–8.0 ppm for fluorophenyl groups). ¹³C NMR confirms carbonyl carbons at δ ~165–175 ppm .
    • HRMS-TOF : Validates molecular weight (e.g., C₂₈H₂₇N₃O₅F: calculated 504.19, observed 504.20) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:
Discrepancies may arise from:

  • Purity Variability : Impurities in synthesis (e.g., residual morpholinophenyl intermediates) can skew bioactivity. Use HPLC (≥95% purity) and reference standards (e.g., MM3300.09 in ) for batch consistency .
  • Experimental Models : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native acetylcholinesterase) affect results. Standardize assays using validated protocols like Ellman’s method for cholinesterase inhibition .
  • Statistical Design : Apply randomized block designs (as in ) with ≥4 replicates to control for variability. Use ANOVA to isolate confounding factors (e.g., solvent effects) .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via:
    • HPLC-DAD : Detect hydrolytic byproducts (e.g., free morpholinophenylamine).
    • TGA/DSC : Identify thermal decomposition thresholds (e.g., >150°C for imide ring stability) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track isomerization using chiral HPLC .

Advanced: How should environmental fate studies be designed to evaluate the compound’s ecological impact?

Answer:
Adopt a tiered approach (per ):

  • Lab Studies :
    • Hydrolysis : Test pH-dependent degradation (pH 3–9) at 25°C.
    • Photolysis : Use xenon arc lamps to simulate sunlight.
    • Biotic Transformation : Incubate with soil microbiota (OECD 307) to assess half-life .
  • Field Studies : Deploy passive samplers in water/sediment systems to measure bioaccumulation (log Kow) and trophic transfer .
  • Modeling : Apply QSAR models to predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Advanced: What in vitro models are optimal for elucidating the compound’s mechanism of action in neurological disorders?

Answer:

  • Primary Neuronal Cultures : Use rat cortical neurons to assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis). Measure ROS via CM-H₂DCFDA fluorescence ( ) .
  • 3D Blood-Brain Barrier (BBB) Models : Co-culture endothelial cells with astrocytes to evaluate permeability (Papp > 1 × 10⁻⁶ cm/s indicates BBB penetration) .
  • Target Engagement : Use SPR (surface plasmon resonance) to quantify binding affinity (KD) for kinases (e.g., GSK-3β) or receptors (e.g., NMDA) .

Basic: What are key considerations for optimizing reaction yields during scale-up synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of isoindoline intermediates but require rigorous drying to avoid hydrolysis .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 bar H₂) to minimize over-reduction .
  • Workup Efficiency : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted aldehydes. Monitor pH during acid hydrolysis to prevent racemization .

Advanced: How can computational methods complement experimental studies in predicting the compound’s pharmacokinetic profile?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4 metabolism) .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input log P (2.5–3.5) and plasma protein binding (%) to simulate tissue distribution .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >30%) and toxicity (e.g., hERG inhibition risk) .

Basic: What quality control measures are essential for ensuring batch-to-batch consistency in preclinical studies?

Answer:

  • Reference Standards : Use certified materials (e.g., MM3300.09 in ) for HPLC calibration .
  • Spectroscopic Fingerprinting : Compare IR and NMR spectra to a validated master batch .
  • Residual Solvent Analysis : Follow ICH Q3C guidelines with GC-MS to detect traces (e.g., ethanol <500 ppm) .

Advanced: How can researchers address conflicting data on the compound’s antioxidant activity in different assay systems?

Answer:

  • Assay Specificity : Distinguish between radical scavenging (e.g., DPPH assay) and enzymatic antioxidant activity (e.g., SOD/CAT upregulation). Use APF/HPF probes ( ) for hydroxyl radical detection .
  • Dose-Response Curves : Perform IC₅₀ comparisons across assays. Note that lipophilicity (log P) affects membrane permeability in cellular models .
  • Negative Controls : Include ascorbic acid and Trolox to benchmark activity .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of analogs?

Answer:

  • Analog Library Synthesis : Modify the morpholinophenyl (e.g., 4-chloro vs. 3-fluoro substituents) and isoindoline (e.g., methyl vs. ethyl groups) moieties ( ) .
  • High-Throughput Screening : Use 96-well plates to test IC₅₀ against multiple targets (e.g., kinases, cholinesterases).
  • Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

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